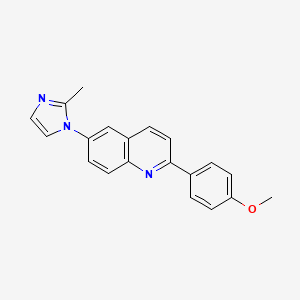
Potassium dithiooxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium dithiooxalate is an organosulfur compound with the chemical formula ( K_2C_2O_2S_2 ). It is a potassium salt of dithiooxalic acid and is known for its ability to act as a ligand in coordination chemistry. The compound is characterized by its unique structure, which includes two sulfur atoms and two oxygen atoms bonded to a central carbon-carbon bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Potassium dithiooxalate can be synthesized through the reaction of potassium hydroxide with dithiooxalic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of dithiooxalic acid in water.
- Addition of potassium hydroxide to the solution.
- Precipitation of this compound as a solid product.
The reaction can be represented by the following equation: [ H_2C_2O_2S_2 + 2KOH \rightarrow K_2C_2O_2S_2 + 2H_2O ]
Industrial Production Methods
In industrial settings, this compound is produced by the sulfhydrolysis of diphenyl oxalate. This method involves the reaction of diphenyl oxalate with hydrogen sulfide in the presence of a base, followed by the addition of potassium hydroxide to form the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium dithiooxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxalate and sulfate ions.
Reduction: It can be reduced to form thiolates.
Substitution: this compound can act as a ligand in substitution reactions, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Transition metal salts like nickel chloride and iron sulfate are often used in coordination chemistry.
Major Products Formed
Oxidation: Oxalate and sulfate ions.
Reduction: Thiolates.
Substitution: Metal-dithiooxalate complexes.
Wissenschaftliche Forschungsanwendungen
Potassium dithiooxalate has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination compounds and metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: this compound is used in the production of catalysts and as a reagent in various chemical processes.
Wirkmechanismus
The mechanism of action of potassium dithiooxalate involves its ability to act as a ligand, forming coordination complexes with metal ions. The compound’s sulfur and oxygen atoms can donate electron pairs to metal centers, stabilizing the metal ions and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyltin dithiooxalate: Similar in structure but contains tin instead of potassium.
Nickel dithiooxalate: Forms complexes with nickel ions.
Iron dithiooxalate: Forms complexes with iron ions.
Uniqueness
Potassium dithiooxalate is unique due to its ability to form stable complexes with a wide range of metal ions. Its versatility as a ligand makes it valuable in coordination chemistry and various industrial applications. The presence of both sulfur and oxygen atoms in its structure allows for diverse coordination modes, enhancing its reactivity and usefulness in different chemical processes.
Eigenschaften
Molekularformel |
C2K2O2S2 |
|---|---|
Molekulargewicht |
198.35 g/mol |
IUPAC-Name |
dipotassium;ethanebis(thioate) |
InChI |
InChI=1S/C2H2O2S2.2K/c3-1(5)2(4)6;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChI-Schlüssel |
CMDICZWJGYCNHQ-UHFFFAOYSA-L |
Kanonische SMILES |
C(=O)(C(=O)[S-])[S-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
